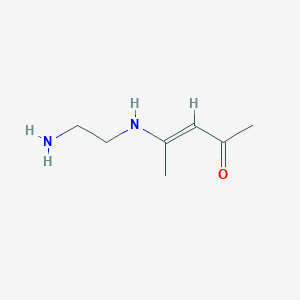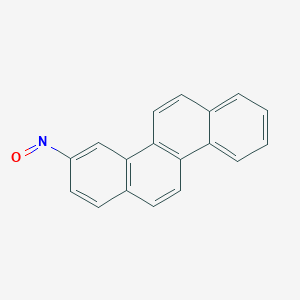
3-Nitrosochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrosochrysene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer.
Mecanismo De Acción
The mechanism of action of 3-Nitrosochrysene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer development.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Nitrosochrysene include DNA damage, oxidative stress, inflammation, and cell death. These effects can lead to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Nitrosochrysene in lab experiments is its ability to induce DNA damage and cancer development, which can be useful for studying the mechanism of action of other 3-Nitrosochrysene and developing new cancer treatments. However, one limitation of using 3-Nitrosochrysene is its toxicity, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on 3-Nitrosochrysene. One direction is to investigate its role in specific types of cancer, such as lung cancer and breast cancer. Another direction is to develop new treatments that target the DNA adducts formed by 3-Nitrosochrysene. Additionally, future research could focus on the development of safer and more effective methods for synthesizing and working with 3-Nitrosochrysene in the lab.
Conclusion:
In conclusion, 3-Nitrosochrysene is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-Nitrosochrysene could lead to a better understanding of its role in cancer development and the development of new cancer treatments.
Métodos De Síntesis
The synthesis of 3-Nitrosochrysene involves the reaction of chrysene with nitrous acid. This reaction results in the formation of 3-Nitrosochrysene, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Nitrosochrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been used in various scientific research studies to investigate its role in DNA damage and cancer development. Additionally, 3-Nitrosochrysene has been used as a model compound to study the mechanism of action of other 3-Nitrosochrysene.
Propiedades
Número CAS |
150473-03-3 |
|---|---|
Nombre del producto |
3-Nitrosochrysene |
Fórmula molecular |
C18H11NO |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
3-nitrosochrysene |
InChI |
InChI=1S/C18H11NO/c20-19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H |
Clave InChI |
CQZZESXMYMNTMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Otros números CAS |
150473-03-3 |
Sinónimos |
3-nitrosochrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
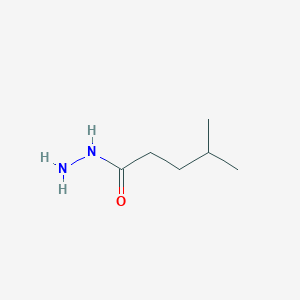
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
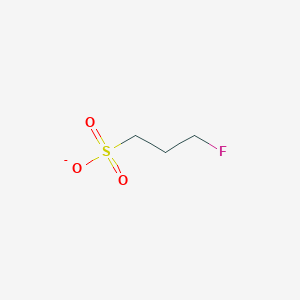
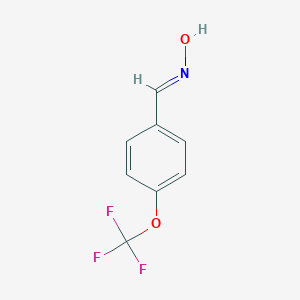
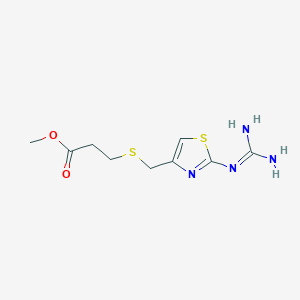
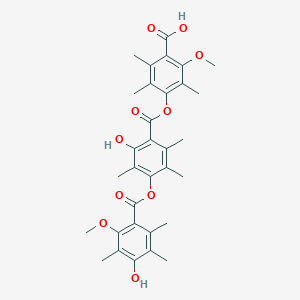
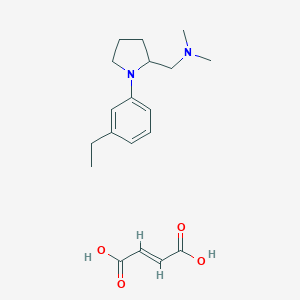
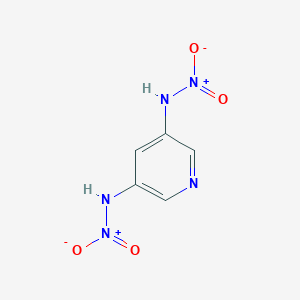
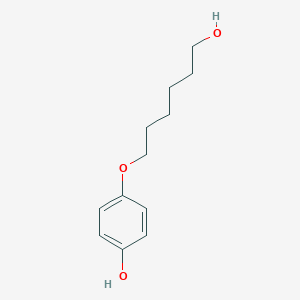
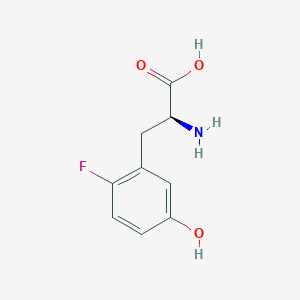
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)
